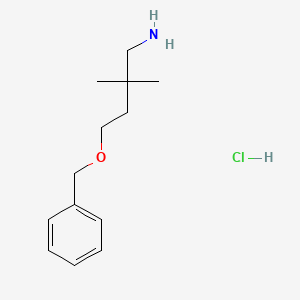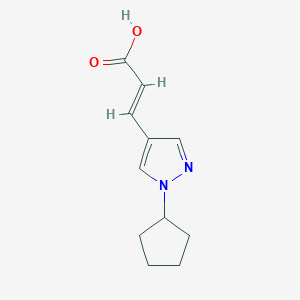
4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride
Descripción general
Descripción
The compound “4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride” likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom . The “benzyloxy” and “dimethylbutan-1-amine” parts suggest that this compound might have applications in medicinal chemistry and material science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, a similar compound, 4-(Benzyloxy)aniline hydrochloride, is synthesized from 4-nitrophenols through a benzyloxy reaction, reduction reaction, and salification .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzene ring (from the “benzyloxy” part), a butane chain with two methyl groups attached (from the “dimethylbutan” part), and an amine group (from the “amine” part). The hydrochloride indicates that it is a salt formed with hydrochloric acid .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the amine group could participate in various reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring and the alkyl chain could influence its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Agricultural Chemistry
This chemical could be explored for its effects on plant growth and protection. It might serve as a precursor for the synthesis of agrochemicals aimed at improving crop yield or resistance to pests.
Each of these applications leverages the unique chemical structure of 4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride to fulfill specific research and development goals across various scientific disciplines. While the current web search did not yield direct applications, the potential uses outlined are based on the chemical’s properties and related compounds’ roles in similar contexts .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-4-phenylmethoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12;/h3-7H,8-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPNDONONREPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)

![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)



![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)


![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)
